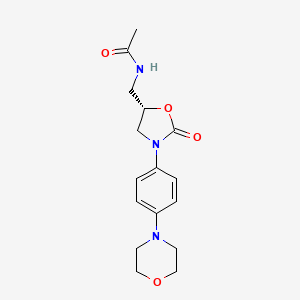

Levofloxacin Tetrafluoro Impurity 2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Genotoxicity Evaluation

Levofloxacin n-oxide, an impurity in levofloxacin, was investigated for its genotoxicity using in silico and in vitro methods. The study utilized Derek, a commercial structure-activity relationship software, and conducted mouse lymphoma and chromosome aberration assays in Chinese hamster lung cells. The impurity was found to be non-mutagenic in the mouse lymphoma assay, though it showed a significant increase in structural aberrations in certain conditions (Zhu et al., 2012).

Analytical Method Development

A new High-Performance Liquid Chromatography (HPLC) method was developed for the enantioselective separation of levofloxacin and its chiral impurity. This research aimed to improve the separation of levofloxacin enantiomers by optimizing various factors, such as the concentration of D-phenylalanine, the pH of the buffer, and the flow rate. The method was validated according to ICH Q2 (R1) guidelines and was successful in determining levofloxacin impurity in raw material and pharmaceutical dosage forms (Abousalih et al., 2021).

Electrochemical Mineralization

A study on the electrochemical mineralization of levofloxacin using the electro-Fenton-pyrite process showed the degradation of the drug in water. This process used pyrite powder to regulate pH and supply Fe(2+) as a catalyst. The results revealed efficient mineralization of levofloxacin and identified final products such as oxalic and oxamic acids, contributing to understanding levofloxacin's environmental impact (Barhoumi et al., 2015).

Sensor Development for Determination

Research was conducted to develop highly sensitive and selective carbon paste electrodes for the potentiometric determination of levofloxacin. These sensors were applied successfully for levofloxacin determination in pharmaceutical preparation and biological samples, indicating their potential for accurate levofloxacin measurement in various settings (Abdel-Haleem et al., 2021).

Impurity Detection and Characterization

An integrated approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS) was developed for detecting and characterizing trace impurities in levofloxacin. This method proved to be rapid, sensitive, and automatic for impurity profiling, essential for ensuring the quality and safety of pharmaceuticals (Zheng et al., 2014).

Prodrug Development

A study aimed at developing and evaluating levofloxacin-proliposomes for pulmonary delivery as a treatment for lung tuberculosis. This research showed that levofloxacin-proliposomes were less toxic to respiratory cells and did not activate inflammatory mediators, suggesting their potential as an alternative formulation for delivering levofloxacin to the lower airways (Rojanarat et al., 2012).

Safety And Hazards

Orientations Futures

Propriétés

Numéro CAS |

103995-33-1 |

|---|---|

Nom du produit |

Levofloxacin Tetrafluoro Impurity 2 |

Formule moléculaire |

C14H12F4O4 |

Poids moléculaire |

320.24 |

Apparence |

White Solid to Pale Yellow Solid |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

3-(2,3,4,5-tetrafluorophenyl)-3-oxo-2-(ethoxymethylene)-propanoic acid ethyl ester; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.